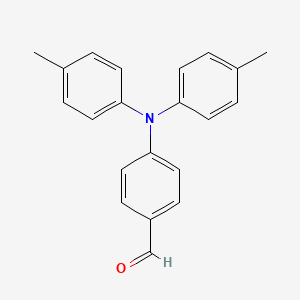

4-Di-p-tolylamino-benzaldehyde

货号 B1581233

分子量: 301.4 g/mol

InChI 键: XCGLXUJEPIVZJM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US07914959B2

Procedure details

In a reaction container equipped with a stirring device, a thermometer and a tap funnel, 14.8 g of potassium tert-buthoxide and 50 ml of tetrahydrofuran are replaced. In nitrogen airstream, a solution in which 9.90 g of 2-hydroxy benzyl diethyl phosphonate and 5.44 g of 4-(N,N-bis(4-methylphenyl)amino)benzaldehyde are dissolved in tetrahydrofuran is slowly dropped to the reaction container at room temperature and the reaction is conducted for 2 hours. Next, while cooled down by water, water is added to the resultant and thereafter 2N hydrochloric acid is added to acidify the resultant. Furthermore, tetrahydrofuran is removed by an evaporator and the obtained coarse product is extracted by toluene. The toluene phase is washed with water, sodium hydrogen carbonate aqueous solution and saturated salt solution in this order. Magnesium sulfide is added to the resultant for dehydration. Subsequent to filtration, toluene is removed and an oily coarse product is obtained. Subsequent to column refinement by silica gel, the resultant is crystallized in hexane and 5.09 g (yield ratio: 72%) of 2-hydroxy-4′-(N,N-bis(4-methylphenyl)amino)stilbene is obtained. The melting point of the product is 136.0 to 138.0° C.

[Compound]

Name

2-hydroxy benzyl diethyl phosphonate

Quantity

9.9 g

Type

reactant

Reaction Step Two

Yield

72%

Identifiers

|

REACTION_CXSMILES

|

[K].[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]([C:17]2[CH:24]=[CH:23][C:20]([CH:21]=O)=[CH:19][CH:18]=2)[C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.[OH2:25].Cl>O1CCCC1>[OH:25][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH:2]=[CH:21][C:20]1[CH:23]=[CH:24][C:17]([N:9]([C:6]2[CH:7]=[CH:8][C:3]([CH3:2])=[CH:4][CH:5]=2)[C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[CH:18][CH:19]=1 |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

14.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[K]

|

Step Two

[Compound]

|

Name

|

2-hydroxy benzyl diethyl phosphonate

|

|

Quantity

|

9.9 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5.44 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a reaction container equipped with a stirring device

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is slowly dropped to the reaction container at room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to the resultant

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Furthermore, tetrahydrofuran is removed by an evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the obtained coarse product

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is extracted by toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

The toluene phase is washed with water, sodium hydrogen carbonate aqueous solution and saturated salt solution in this order

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Magnesium sulfide is added to the resultant for dehydration

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Subsequent to filtration, toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an oily coarse product is obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Subsequent to column refinement by silica gel, the resultant is crystallized in hexane

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=CC=C1)C=CC1=CC=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.09 g | |

| YIELD: PERCENTYIELD | 72% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |